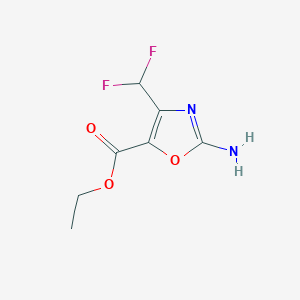

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate

Description

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with an amino group at position 2, a difluoromethyl group at position 4, and an ethyl ester at position 3. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties. The difluoromethyl group (CF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical research . The ethyl ester moiety improves solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name |

ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O3/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDPYJBYVHHHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044712-87-8 | |

| Record name | ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography, can help monitor the reaction progress and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, can be used for oxidation reactions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced oxazole rings .

Scientific Research Applications

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate (CAS 1631960-98-9)

- Core Heterocycle : Replaces the oxazole oxygen with sulfur, forming a thiazole ring.

- Thiazoles are also more resistant to oxidative degradation compared to oxazoles .

Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate (CAS 1803581-40-9)

- Substituent: Chloromethyl at position 2 instead of amino.

- Impact: The chloromethyl group introduces electrophilicity, enabling nucleophilic displacement reactions (e.g., with amines or thiols).

- Physical Properties : Molecular weight 239.60; storage requires ambient conditions due to halogen sensitivity .

Fluorinated Substituent Variations

Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 344-72-9)

- Substituent : Trifluoromethyl (CF₃) instead of difluoromethyl (CF₂H).

- Impact : CF₃ is more electron-withdrawing than CF₂H, reducing electron density at the aromatic core. This enhances stability against electrophilic attacks but may decrease bioavailability due to increased hydrophobicity .

- Commercial Availability: Priced at $45–185/g (Santa Cruz Biotechnology), indicating high demand in medicinal chemistry .

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3)

- Substituent: Bulky 2-methylphenylamino group at position 2.

- Impact : Steric hindrance from the aryl group may limit interactions with biological targets but improves selectivity in enzyme inhibition. The trifluoromethyl group further enhances metabolic stability .

Simplified Structural Analogs

Ethyl 4-methyl-1,3-oxazole-5-carboxylate (CAS 20485-39-6)

Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate

- Substituent : Hydroxy group at position 2.

- Impact: The hydroxyl group increases acidity (pKa ~8–10) and enables hydrogen bonding, improving water solubility compared to the amino-substituted target compound .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Electronic Effects : Difluoromethyl (CF₂H) balances lipophilicity and metabolic stability better than trifluoromethyl (CF₃), making it preferable in drug design .

- Heterocycle Choice : Oxazoles are more prone to hydrolysis than thiazoles but offer better synthetic versatility .

- Functional Group Trade-offs: Amino groups enhance solubility and target binding, while halogenated groups improve stability but may reduce bioavailability .

Biological Activity

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic compound belonging to the oxazole derivatives class, characterized by its unique difluoromethyl group. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

- Molecular Formula : C7H8F2N2O3

- CAS Number : 2044712-87-8

Structural Features

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The difluoromethyl group enhances its chemical properties, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Anticancer Activity

The compound has also been studied for its anticancer potential. In various cell line assays, it has shown cytotoxic effects against several cancer types.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-15 (Colon Cancer) | 5.33 | Induction of apoptosis via Bcl-2 downregulation |

| A549 (Lung Cancer) | 4.22 | Cell cycle arrest at G2/M phase |

| DU-145 (Prostate Cancer) | 6.38 | Inhibition of tubulin polymerization |

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group may enhance binding affinity, leading to increased biological activity. Studies suggest that it may inhibit pathways associated with cell proliferation and survival.

Study on Anticancer Properties

A study published in MDPI evaluated the cytotoxic effects of this compound on HCT-15 cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 5.33 μM. Mechanistic studies revealed that the compound induced apoptosis by modulating the expression of Bcl-2 family proteins, suggesting a promising avenue for cancer therapy .

Research on Antimicrobial Effects

In another investigation focusing on antimicrobial properties, the compound was tested against various pathogens. It exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of ethyl 2-cyano-3-(difluoromethyl)acrylate with hydroxylamine under basic conditions. Optimization includes controlling temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) is critical for isolating high-purity product . Monitoring reaction progress with TLC or LC-MS ensures intermediate stability.

Q. How can the compound’s purity and identity be validated using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze H and C spectra for characteristic signals: the oxazole ring protons (δ 6.8–7.2 ppm), difluoromethyl group (δ 4.8–5.2 ppm, coupling), and ethyl ester (δ 1.3–1.5 ppm triplet, δ 4.2–4.4 ppm quartet) .

- FTIR : Confirm ester carbonyl (C=O stretch at ~1700 cm) and oxazole C=N (1600–1650 cm) .

- LC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS for molecular ion ([M+H]) and fragmentation pattern verification .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational and experimental data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Crystallographic Validation : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Compare experimental bond lengths/angles (e.g., oxazole ring planarity, C-F distances) with DFT-optimized structures .

- Dynamic Effects : Account for solvent or temperature-induced conformational changes via variable-temperature NMR or molecular dynamics simulations .

- Sample Purity : Re-examine analytical data (e.g., HPLC purity >98%) to rule out impurities skewing results .

Q. How does the difluoromethyl group influence the compound’s electronic properties and bioactivity in target binding studies?

- Methodological Answer :

- Electron-Withdrawing Effects : Use Hammett constants (σ for CFH ≈ 0.43) to predict enhanced electrophilicity of the oxazole ring, impacting π-π stacking or hydrogen bonding in protein-ligand interactions .

- Metabolic Stability : Compare in vitro half-life (e.g., microsomal assays) with non-fluorinated analogs to assess resistance to oxidative degradation .

- Docking Studies : Perform molecular docking (AutoDock Vina) with protein targets (e.g., kinases), focusing on fluorine’s role in hydrophobic pocket occupancy or halogen bonding .

Q. What experimental designs are optimal for studying the compound’s reactivity in heterocyclic ring functionalization?

- Methodological Answer :

- Cross-Coupling Reactions : Screen Pd-catalyzed Suzuki-Miyaura conditions (Pd(OAc), SPhos ligand, KCO) to introduce aryl/heteroaryl groups at the oxazole C4 position .

- Protection/Deprotection : Protect the amino group with Boc anhydride (DMAP, THF) before functionalizing the ester moiety, then deprotect with TFA .

- Kinetic Studies : Use in situ IR or F NMR to monitor reaction rates under varying temperatures/pH .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in spectroscopic data during scale-up synthesis?

- Methodological Answer :

- Standardized Protocols : Strictly control reaction parameters (e.g., stoichiometry, solvent drying) and use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to FTIR or F NMR datasets to identify outlier batches .

- Crystallization Consistency : Optimize cooling rates and solvent ratios (e.g., ethanol/water 3:1) for reproducible crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.